molecular formula C22H22ClN3O2S B2424651 4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-83-7

4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2424651
CAS No.: 450340-83-7
M. Wt: 427.95
InChI Key: BAHWNHVTTVEJHK-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrazoles and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research in the field often involves the synthesis and structural elucidation of novel compounds, including those with pyrazole cores, similar to the chemical of interest. For instance, the study by Kumara et al. (2018) details the synthesis of a novel pyrazole derivative, emphasizing spectral characterization, X-ray crystal structure studies, and thermal analysis. This work exemplifies the comprehensive approach taken towards understanding new compounds, including molecular geometry optimization and electronic structure analysis via ab-initio methods. Such detailed characterizations are crucial for determining potential applications of these compounds in various scientific domains (Kumara et al., 2018).

Applications in Material Science and Antimicrobial Activity

Although the specific applications of "4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" were not directly addressed in the returned results, research on similar compounds often explores their utility in various fields such as material science and as antimicrobial agents. For example, the synthesis and properties of polyamides, as discussed by Hsiao et al. (2000), demonstrate the relevance of chemical synthesis in developing new materials with desirable thermal and physical properties. Such studies indicate the potential of synthesized compounds for applications in creating advanced materials with specific functionalities (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Additionally, the antimicrobial assessment of heterocyclic compounds, as investigated by Elmagd et al. (2017), showcases the potential biomedical applications of these chemicals. The study on thiosemicarbazide derivatives, for instance, illustrates how synthesized compounds can be screened for antimicrobial properties, suggesting a pathway to discovering new drugs or chemical agents with therapeutic benefits (Elmagd, Hemdan, Samy, & Youssef, 2017).

Properties

IUPAC Name

4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-2-3-11-28-18-9-7-15(8-10-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-6-4-5-16(23)12-17/h4-10,12H,2-3,11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHWNHVTTVEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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